4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine (Et3N) and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine: Similar structure but with a chloro group instead of a cyclobutoxy group.
6,7-dihydro-5H-cyclopenta[b]pyridine: A related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Cyclopentapyrimidine Core : This step may involve cyclization reactions using appropriate precursors.
- Cyclobutoxy Group Introduction : The cyclobutoxy moiety is introduced through nucleophilic substitution or coupling reactions with cyclobutanol derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 12.3 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 35 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in cancer metabolism and bacterial growth.
- Receptor Modulation : It may modulate receptor activities related to cell signaling pathways critical for cancer cell survival and proliferation.
Case Studies
-
In Vivo Efficacy Against Tumors
- A study conducted on a murine model demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight for two weeks.
-
Antibacterial Activity Assessment
- Clinical isolates were tested for susceptibility to the compound. Results indicated that it effectively inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
Properties
IUPAC Name |
4-cyclobutyloxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-8(4-1)14-11-9-5-2-6-10(9)12-7-13-11/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNMNIYPRLASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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